molecular formula C5H7NO B1337808 2(1H)-Pyridinone, 3,4-dihydro- CAS No. 57147-25-8

2(1H)-Pyridinone, 3,4-dihydro-

Cat. No.: B1337808
CAS No.: 57147-25-8
M. Wt: 97.12 g/mol
InChI Key: ZPOODPZCZLCUAN-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 3,4-dihydro- is a heterocyclic organic compound that features a pyridinone ring structure

Chemical Reactions Analysis

Types of Reactions: 2(1H)-Pyridinone, 3,4-dihydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridinone derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone derivatives, while substitution reactions can produce a variety of functionalized pyridinones.

Scientific Research Applications

2(1H)-Pyridinone, 3,4-dihydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2(1H)-Pyridinone, 3,4-dihydro- exerts its effects involves interactions with various molecular targets and pathways. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Uniqueness: 2(1H)-Pyridinone, 3,4-dihydro- is unique due to its specific ring structure and reactivity

Properties

IUPAC Name

3,4-dihydro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c7-5-3-1-2-4-6-5/h2,4H,1,3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOODPZCZLCUAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447514
Record name 2(1H)-Pyridinone, 3,4-dihydro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57147-25-8
Record name 3,4-Dihydro-2-pyridone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057147258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyridinone, 3,4-dihydro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydropyridin-2(1H)-one
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Record name 3,4-DIHYDRO-2-PYRIDONE
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Q & A

Q1: What is the molecular formula and weight of 3,4-Dihydropyridin-2(1H)-one?

A1: The molecular formula of 3,4-Dihydropyridin-2(1H)-one is C5H7NO, and its molecular weight is 97.12 g/mol.

Q2: What are some common synthetic routes to 3,4-Dihydropyridin-2(1H)-ones?

A2: Several synthetic methods are available, with the Biginelli reaction being one of the most widely utilized. [] This multicomponent reaction involves condensing an aldehyde, a β-ketoester, and urea or thiourea. [] Other approaches include cyclization reactions of enamines with diethyl malonate [, ], intramolecular cycloadditions of azidoalkyl enol ethers and azidoalkyl vinyl bromides [], and the use of phosphonic acid functionalized mesoporous materials as catalysts. []

Q3: Can you elaborate on the use of Indium(III) triflate [In(OTf)3] in synthesizing Biginelli compounds, including 3,4-Dihydropyridin-2(1H)-ones?

A3: In(OTf)3 has been shown to be an effective catalyst in the Biginelli reaction, offering advantages such as short reaction times and simple workup procedures. [] This method has proven successful in synthesizing various 3,4-dihydropyridin-2(1H)-ones and their thio-analogues, including the antimitotic agent monastrol, in excellent yields. []

Q4: How does the choice of cyclic 1,3-diketone affect the synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans in four-component reactions?

A4: The structure of the cyclic 1,3-diketone used in these four-component reactions, which also involve arylamines, acetylenedicarboxylate, and aromatic aldehydes, plays a crucial role in determining the final product. [] Different cyclic 1,3-diketones lead to the selective formation of either pyridinone or pyran derivatives, highlighting the importance of this structural element in the reaction pathway. []

Q5: What is an example of a catalyst used in the synthesis of 3-hydroxy-3,4-dihydropyridin-2(1H)-one derivatives from oxirane-containing tertiary enamides?

A5: p-Toluenesulfonic acid has been effectively employed as a catalyst in dry acetonitrile to facilitate the cyclization of oxirane-containing tertiary enamides. [] This intramolecular addition reaction results in the formation of 3-hydroxy-3,4-dihydropyridin-2(1H)-one derivatives. []

Q6: Are there efficient methods for synthesizing specific derivatives of 3,4-Dihydropyridin-2(1H)-one, like the 3,5-unsubstituted 4-substituted-6-aryl derivatives?

A6: Yes, microwave-assisted synthesis has been successfully applied to produce small libraries of 3,5-unsubstituted 4-substituted-6-aryl-3,4-dihydropyridin-2(1H)-ones. [] This method utilizes readily available starting materials like aldehydes, Meldrum's acid, aromatic ketones, and ammonium acetate, with acetic acid acting as the energy-transferring agent. [] This approach offers advantages such as high yields (65-90%), short reaction times (5-10 minutes), and environmentally friendly conditions. []

Q7: What is the typical conformation of the dihydropyridine ring in 3,4-Dihydropyridin-2(1H)-ones?

A7: Crystallographic studies of 4-(4-fluorophenyl)-6-(3-nitrophenyl)-3,4-dihydropyridin-2(1H)-one have shown that the dihydropyridine ring adopts a non-planar, screw boat conformation. [] This conformation is characterized by a pseudo-twofold axis passing through the midpoints of specific bonds within the ring structure. []

Q8: What are some spectroscopic techniques used to characterize 3,4-Dihydropyridin-2(1H)-ones?

A8: Common techniques include Fourier-Transform Infrared Spectroscopy (FT-IR) [], Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), [] and X-ray diffraction. [] These techniques provide information on the functional groups, connectivity, and spatial arrangement of atoms within the molecule.

Q9: How does the reaction of 4-phenylbut-3-en-2-one with cyanoacetamide deviate from the expected 1:1 reaction to form 3-cyano-6-methyl-4-phenylpyridin-2(1H)-one?

A9: While a 1:1 reaction does occur, using two mole equivalents of 4-phenylbut-3-en-2-one with one mole equivalent of cyanoacetamide leads to the formation of 1-cyano-6-hydroxy-6-methyl-4-methylene-8,9-diphenyl-3-azabicyclo[3.3.1]nonan-2-one and 3-cyano-6-methyl-3-(3-oxo-1-phenylbutyl)-4-phenyl-3,4-dihydropyridin-2(1H)-one. [] This highlights the possibility of multiple reaction pathways and the influence of stoichiometry on product formation. []

Q10: Can 3,4-dihydro-2-pyridones participate in photochemical reactions?

A10: Yes, 3,4-dihydro-2-pyridones can act as alkene components in [2+2]-photocycloaddition reactions with photoexcited aromatic carbonyl compounds. [] This reaction exhibits high regio- and diastereoselectivity, with the resulting oxetane products serving as valuable intermediates in the synthesis of molecules like 2-arylmethyl-3-piperidinols. []

Q11: Have 3,4-Dihydropyridin-2(1H)-one derivatives been investigated for biological activity?

A11: Yes, certain derivatives, particularly those related to amrinone, have shown promising cardiotonic effects. [] Studies have indicated that these compounds, notably 5h and 5i in the cited research, exhibit significant cardiotonic activity and selective inhibition of phosphodiesterase-III (PDE-III) over phosphodiesterase-I (PDE-I) isolated from cat hearts. []

Q12: Are there examples of 3,4-Dihydropyridin-2(1H)-one derivatives showing potential as therapeutic agents?

A12: Derivatives of 3-acetyl-4-amino-3,4-dihydropyridin-2(1H)-one and 3-acetyl-3,4-dihydro-4-(phenylamino)pyridin-2(1H)-one have demonstrated promising cardiotonic activity in isolated frog heart perfusion studies. [, ] Furthermore, these compounds have shown anti-hypertensive effects in albino rats using the tail-cuff method. [, ]

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